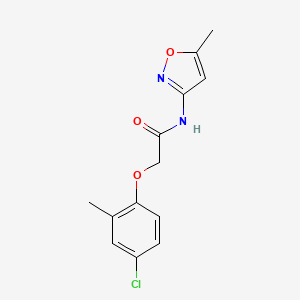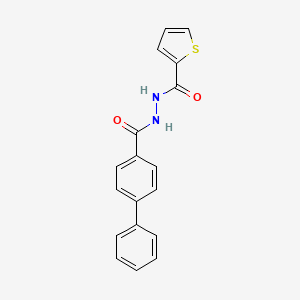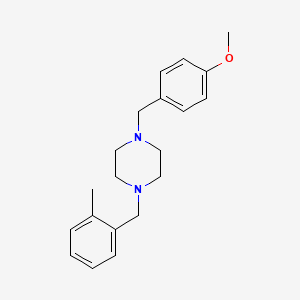![molecular formula C20H29N3O3 B5504420 1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)
1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone is a compound with notable interest in organic and medicinal chemistry due to its potential as an intermediate for further chemical modifications. Its complex structure includes a pyrrolidinone core, piperidine, and pyridine moieties, suggesting versatility in chemical reactions and potential biological activity.
Synthesis Analysis
The synthesis of complex molecules like 1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone often involves multi-step synthetic pathways. In this case, key synthetic steps may include the formation of the pyrrolidinone ring, introduction of the tert-butyl group, and subsequent coupling with pyridinylmethoxy-piperidinyl fragments. These steps are crucial for achieving the desired molecular architecture and require precise reaction conditions to ensure high yield and purity (Sasaki et al., 2020).
Aplicaciones Científicas De Investigación
Applications in Synthetic Chemistry
Chiral sulfinamides, like tert-butanesulfinamide, are key chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, offering general access to structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds represent the structural motif of many natural products and therapeutically relevant compounds, indicating the broad utility of this chemistry in drug development and synthesis of biologically active molecules (Philip et al., 2020).
Environmental Science and Biodegradation
Research into synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which share structural similarities with the compound , has increased due to their environmental occurrence, human exposure, and toxicity. SPAs have been found in various environmental matrices, suggesting a need for continued investigation into their environmental behaviors, toxicity, and potential for biodegradation (Liu & Mabury, 2020).
Biodegradation and Environmental Fate
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been thoroughly reviewed, revealing microorganisms capable of degrading ETBE aerobically, which could offer insights into the environmental management of related compounds. This demonstrates the potential for microbial intervention in mitigating environmental contamination by similar substances (Thornton et al., 2020).
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a core component of the compound , is extensively utilized in medicinal chemistry to develop treatments for various diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage, which is crucial for the development of novel CNS acting drugs and other therapeutic agents (Petri et al., 2021).
Propiedades
IUPAC Name |
1-tert-butyl-4-[4-(pyridin-2-ylmethoxy)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)23-13-15(12-18(23)24)19(25)22-10-7-17(8-11-22)26-14-16-6-4-5-9-21-16/h4-6,9,15,17H,7-8,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQVXVSDQBXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)





![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)


![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)